molecular formula C13H20O3 B14180340 2-[(2R)-3,6-Dihydro-2H-pyran-2-yl]-1,4-dioxaspiro[4.5]decane CAS No. 919769-71-4

2-[(2R)-3,6-Dihydro-2H-pyran-2-yl]-1,4-dioxaspiro[4.5]decane

Cat. No.: B14180340
CAS No.: 919769-71-4
M. Wt: 224.30 g/mol
InChI Key: NAIKJBJMLHBRSJ-VXGBXAGGSA-N
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Description

2-[(2R)-3,6-Dihydro-2H-pyran-2-yl]-1,4-dioxaspiro[4.5]decane is a spiro compound characterized by a unique bicyclic structure. Spiro compounds are known for their rigidity and three-dimensional structural properties, making them valuable in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2R)-3,6-Dihydro-2H-pyran-2-yl]-1,4-dioxaspiro[4.5]decane typically involves the use of commercially available reagents. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the spiro compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts, such as rhodium complexes, can improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[(2R)-3,6-Dihydro-2H-pyran-2-yl]-1,4-dioxaspiro[4.5]decane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

2-[(2R)-3,6-Dihydro-2H-pyran-2-yl]-1,4-dioxaspiro[4.5]decane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2R)-3,6-Dihydro-2H-pyran-2-yl]-1,4-dioxaspiro[4.5]decane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2R)-3,6-Dihydro-2H-pyran-2-yl]-1,4-dioxaspiro[4.5]decane is unique due to its specific combination of a pyran ring and a spiro structure. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

CAS No.

919769-71-4

Molecular Formula

C13H20O3

Molecular Weight

224.30 g/mol

IUPAC Name

(3R)-3-[(2R)-3,6-dihydro-2H-pyran-2-yl]-1,4-dioxaspiro[4.5]decane

InChI

InChI=1S/C13H20O3/c1-3-7-13(8-4-1)15-10-12(16-13)11-6-2-5-9-14-11/h2,5,11-12H,1,3-4,6-10H2/t11-,12-/m1/s1

InChI Key

NAIKJBJMLHBRSJ-VXGBXAGGSA-N

Isomeric SMILES

C1CCC2(CC1)OC[C@@H](O2)[C@H]3CC=CCO3

Canonical SMILES

C1CCC2(CC1)OCC(O2)C3CC=CCO3

Origin of Product

United States

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